Propanol-PEG4-CH2OH
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Overview
Description
Propanol-PEG4-CH2OH is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanol-PEG4-CH2OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG) unitsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Propanol-PEG4-CH2OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, ethers, and esters. These derivatives have different applications depending on their chemical properties .
Scientific Research Applications
Propanol-PEG4-CH2OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins within cells.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Propanol-PEG4-CH2OH functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Propanol-PEG3-CH2OH: Similar structure with one less PEG unit.
Propanol-PEG5-CH2OH: Similar structure with one more PEG unit.
Propanol-PEG6-CH2OH: Similar structure with two more PEG units
Uniqueness
Propanol-PEG4-CH2OH is unique due to its specific length of the PEG chain, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins .
Properties
IUPAC Name |
3-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTTYRHTHFNTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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